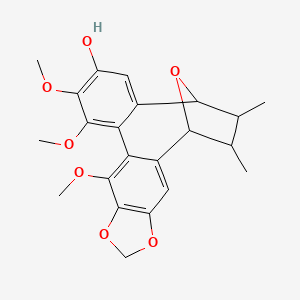

KadsulignanM

Description

Kadsulignan M is a dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus, notably Kadsura longipedunculata and Kadsura coccinea. It belongs to a class of bioactive lignans known for their complex bicyclic structures and diverse pharmacological properties. Key findings include:

- Anticancer Activity: Demonstrates significant inhibition of human lung adenocarcinoma (A549) and leukemia (HL-60) cell proliferation .

- Anti-HIV Activity: Extracted from seeds, it exhibits potent inhibition of HIV replication, making it a candidate for antiviral drug development .

- Hepatoprotective Effects: Reduces liver damage in rat models by suppressing lipid peroxidation and fibrosis .

- Antioxidant Capacity: Its antioxidant activity surpasses vitamin C and is six times stronger than vitamin E, attributed to its polyphenolic and anthocyanin derivatives .

Structural features include a central cyclooctadiene ring with aromatic substitutions, which are critical for its bioactivity .

Properties

Molecular Formula |

C22H24O7 |

|---|---|

Molecular Weight |

400.4 g/mol |

IUPAC Name |

9,12,13-trimethoxy-18,19-dimethyl-5,7,20-trioxapentacyclo[15.2.1.02,10.04,8.011,16]icosa-2,4(8),9,11,13,15-hexaen-14-ol |

InChI |

InChI=1S/C22H24O7/c1-9-10(2)18-12-7-14-20(28-8-27-14)22(26-5)16(12)15-11(17(9)29-18)6-13(23)19(24-3)21(15)25-4/h6-7,9-10,17-18,23H,8H2,1-5H3 |

InChI Key |

SPRRHIXUSVFEQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C2C3=CC4=C(C(=C3C5=C(C(=C(C=C5C1O2)O)OC)OC)OC)OCO4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kadsulignan M involves several steps, including the extraction of the plant material, purification, and structural elucidation. The plant material is typically extracted using solvents such as ethanol or acetone . The extract is then subjected to chromatographic techniques to isolate Kadsulignan M. The structure of the compound is confirmed using spectroscopic methods like NMR and mass spectrometry .

Industrial Production Methods

Optimization of extraction methods and the use of advanced chromatographic techniques can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Kadsulignan M undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of Kadsulignan M .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Kadsulignan M involves its interaction with various molecular targets and pathways . It is known to inhibit nitric oxide production, which plays a role in its anti-inflammatory effects . Additionally, Kadsulignan M may interact with cellular signaling pathways involved in oxidative stress and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

Comparative Analysis with Similar Lignans

Structural Comparison

Kadsulignan M shares a dibenzocyclooctadiene backbone with other lignans in the Kadsura genus but differs in substituent groups (Table 1).

| Compound | Source Plant | Key Structural Features | Bioactive Moieties |

|---|---|---|---|

| Kadsulignan M | K. longipedunculata | Methoxy groups at C-6, C-9; hydroxyl at C-12 | Cyclooctadiene, aromatic rings |

| Kadsulignan C | K. longipedunculata | Methylenedioxy bridge at C-1/C-2 | Cyclooctadiene, methylenedioxy |

| Kadsulignan L | K. coccinea | Acetylated hydroxyl groups at C-7, C-8 | Cyclooctadiene, acetylated groups |

Table 1: Structural comparison of Kadsulignan M with related lignans

Pharmacological Activity Comparison

Anticancer Activity

- Kadsulignan M : IC₅₀ values of 8.2 µM (A549) and 6.5 µM (HL-60), outperforming Kadsulignan C (IC₅₀ > 20 µM in both cell lines) .

- Kadsulignan D : Shows moderate activity against HL-60 (IC₅₀ = 15.3 µM) but is inactive in A549 .

Anti-HIV Activity

- Kadsulignan M is unique among Kadsura lignans for its anti-HIV activity (EC₅₀ = 0.7 µg/mL), which is attributed to its hydroxyl and methoxy substitutions enhancing viral protease inhibition . Other lignans like Kadsulignan L lack this specificity .

Antioxidant and Hepatoprotective Effects

Research Findings and Methodological Advances

Recent studies utilize advanced analytical techniques (e.g., HPLC-MS, NMR) to resolve structural ambiguities and quantify bioactivity. For instance:

- A 2021 study validated a high-precision HPLC method for lignan quantification, confirming Kadsulignan M’s stability in acidic conditions (90% retention at pH 3) .

- Comparative metabolomics revealed that Kadsulignan M’s methoxy groups enhance membrane permeability, explaining its superior cellular uptake compared to Kadsulignan L .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.